Reaction Kinetics: Axial vs. Equatorial TCO Diastereomers in iEDDA Ligation
The stereochemistry of the TCO group is a primary determinant of iEDDA reaction rate. (2E)-TCO-PNB ester is supplied as the axial diastereomer . It has been reported that the axial isomer of TCO derivatives reacts via iEDDA approximately 150 times faster than the corresponding equatorial isomer .
| Evidence Dimension | iEDDA Reaction Rate (Relative) |
|---|---|
| Target Compound Data | Axial TCO diastereomer (k_rel = 150) |
| Comparator Or Baseline | Equatorial TCO diastereomer (k_rel = 1) |
| Quantified Difference | ~150-fold faster reaction rate for the axial isomer |
| Conditions | Class-level inference from TCO derivatives in iEDDA reactions with tetrazines. |
Why This Matters
The 150x faster kinetics of the axial isomer, which is the form supplied for (2E)-TCO-PNB ester, is essential for applications requiring rapid, low-concentration bioconjugation, such as in vivo imaging or pretargeted therapy, where the slower equatorial form would result in insufficient labeling.
